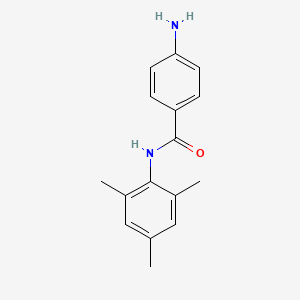

4-Amino-N-mesitylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJCLVXGKIJXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Benzamide Chemistry and Its Structural Motifs

Benzamide (B126), the parent compound, consists of a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH2). nih.gov The chemistry of benzamides is largely dictated by the interplay between the aromatic ring and the amide functionality. The amide group is a key structural motif in many biologically active molecules and advanced materials. numberanalytics.com

The planarity of the amide bond, a result of resonance delocalization, influences the conformational preferences of these molecules. The structural framework of benzamides is further characterized by various intermolecular interactions, such as hydrogen bonding and π–π stacking, which play a crucial role in their solid-state packing and polymorphism. rsc.orgrsc.org The ability of the amide group to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition and self-assembly processes.

Research Context of 4 Amino N Mesitylbenzamide Within Amide and Aromatic Compound Chemistry

The amino group, a strong electron-donating group, significantly alters the electronic properties of the aromatic ring, impacting its reactivity and potential as a building block in further chemical transformations. Research into compounds like 4-Amino-N-mesitylbenzamide is situated within the broader context of understanding how substitution patterns on both the benzoyl and N-aryl rings of N-arylbenzamides affect their properties and reactivity. This includes studying their potential as precursors in the synthesis of more complex molecules and exploring their utility in various applications.

Computational and Theoretical Investigations of 4 Amino N Mesitylbenzamide

Molecular Mechanics and Dynamics Simulations

Potential Energy Surface Scans for Torsional and Rotational Barriers

Further experimental and computational research on 4-Amino-N-mesitylbenzamide is needed before a comprehensive article on its theoretical and computational aspects can be written.

Solvation Effects on Molecular Conformation and Dynamics

The solvent environment is a critical factor that can significantly influence the conformational landscape and dynamic behavior of a molecule like this compound. Solvation models in computational chemistry, such as implicit and explicit solvent models, are employed to understand these effects.

For analogous N-arylbenzamides, computational studies have shown that the dihedral angle between the benzamide (B126) core and the N-aryl ring is particularly sensitive to the solvent's polarity. It is hypothesized that for this compound, polar solvents would stabilize conformations with a larger dipole moment. This is due to the favorable dipole-dipole interactions between the solvent and the solute. The presence of the amino group and the amide linkage, both capable of forming hydrogen bonds, suggests that in protic solvents like water or alcohols, specific hydrogen bonding interactions would play a crucial role in determining the preferred conformation.

Molecular dynamics (MD) simulations on similar molecules have revealed that solvent viscosity and specific solvent-solute interactions can restrict the rotational freedom around key single bonds, such as the amide C-N bond and the N-aryl bond. For this compound, it is anticipated that in viscous, polar, and protic solvents, the conformational flexibility would be reduced compared to its state in the gas phase or in nonpolar solvents.

Table 1: Hypothetical Solvation Effects on Key Dihedral Angles of this compound

| Solvent (Dielectric Constant) | Predicted Effect on Benzamide-Mesityl Dihedral Angle | Predicted Hydrogen Bonding Interactions |

| Gas Phase (1) | Larger conformational freedom | None |

| Toluene (B28343) (2.4) | Minimal change from gas phase | Weak |

| Dichloromethane (9.1) | Slight stabilization of polar conformers | Weak |

| Water (80.1) | Significant stabilization of polar conformers | Strong (with amino and amide groups) |

This table is illustrative and based on general principles, not on specific experimental or computational data for this compound.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states and the energetic profiles of reaction pathways.

For reactions involving this compound, such as amide hydrolysis or electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) can be used to map out the potential energy surface. This allows for the identification of transition states, which are first-order saddle points on this surface.

In a hypothetical acid-catalyzed hydrolysis of the amide bond, theoretical calculations would likely show a multi-step mechanism. The initial step would involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The transition state for this nucleophilic attack would be characterized by the partial formation of a C-O bond (from water) and the partial breaking of the C-N amide bond. Frequency calculations on this transition state geometry would yield a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that this transition state connects the reactant and product minima on the potential energy surface.

C-H activation is a powerful synthetic strategy, and theoretical studies provide invaluable insights into the mechanisms of these reactions. For this compound, the mesityl group presents several C-H bonds that could potentially be activated.

Computational studies on transition-metal-catalyzed C-H activation of related N-aryl amides often point towards a concerted metalation-deprotonation (CMD) mechanism. In such a process involving this compound, a metal catalyst (e.g., Palladium or Rhodium) would coordinate to the amide oxygen, and the ortho-C-H bond of the mesityl ring would be cleaved in a single transition state. DFT calculations would be crucial in determining the geometry of this transition state and the associated activation energy barrier. The calculations would likely show the simultaneous breaking of the C-H bond and the formation of a C-metal bond, with a base assisting in the removal of the proton.

The electronic effect of the para-amino group on the benzamide ring would also be a subject of computational investigation. It is expected that this electron-donating group would influence the electron density at the amide oxygen, thereby modulating the coordinating ability of the substrate to the metal catalyst and, consequently, the energetics of the C-H activation step.

Table 2: Calculated Parameters for a Hypothetical Rh(III)-Catalyzed C-H Activation Transition State

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | ~20-30 kcal/mol | Free energy barrier for the C-H activation step. |

| Key Imaginary Frequency | ~ -500 to -800 cm⁻¹ | Vibrational mode corresponding to the C-H bond breaking and C-Rh bond formation. |

| C-H bond length | ~1.5 - 1.7 Å | Elongated bond in the transition state. |

| C-Rh bond length | ~2.2 - 2.4 Å | Partially formed bond in the transition state. |

This table presents typical values found in computational studies of similar C-H activation reactions and is not specific to this compound.

Reactivity and Chemical Transformations of 4 Amino N Mesitylbenzamide

Reactions Involving the Aromatic Amine Moiety

The primary aromatic amine group in 4-Amino-N-mesitylbenzamide is a versatile functional group that can undergo various derivatization and substitution reactions.

The nucleophilic nature of the aromatic amine allows for several derivatization strategies, which are crucial for both analytical characterization and synthetic applications.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction is often employed to protect the amino group during other chemical transformations or to introduce specific acyl groups to modify the molecule's properties. For instance, acylation with benzotriazole-based reagents offers a mild and efficient method for this transformation in aqueous media. mdpi.com The general scheme for the acylation of an aromatic amine is presented below.

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com Selective mono-N-alkylation of aminophenols has been achieved by protecting the amino group through imination followed by reduction. umich.edu While direct alkylation of this compound is not specifically documented, similar strategies could potentially be applied. The interaction of 3-aminobenzamide (B1265367) with monofunctional alkylating agents has been studied in the context of biological activity. nih.gov

Silylation: The amino group can be silylated to introduce a silyl (B83357) protecting group, which can be useful in various synthetic procedures. Silylation of amines is typically carried out using reagents like bis(trimethylsilyl)acetamide (BSA). wikipedia.org Iridium-catalyzed regioselective silylation of aromatic C-H bonds directed by a secondary amine has also been reported, offering a method for functionalization of the aromatic ring. nih.govberkeley.edu

| Derivatization | Reagent Class | Purpose |

| Acylation | Acid chlorides, Anhydrides, Carboxylic acids | Protection of the amino group, Synthesis of new amides |

| Alkylation | Alkyl halides, Alkenes | Synthesis of N-alkylated derivatives |

| Silylation | Silyl halides, Silyl amides | Protection of the amino group |

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. lkouniv.ac.in This means that electrophiles will preferentially attack the positions ortho and para to the amino group on the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com However, the high reactivity of the amino group can sometimes lead to polysubstitution and oxidation, necessitating the use of a protecting group, such as an acetyl group, to moderate its activating effect. researchgate.net

| Reaction | Reagent | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | Ortho- and para-nitro derivatives |

| Bromination | Br₂/FeBr₃ | Ortho- and para-bromo derivatives |

| Sulfonation | SO₃/H₂SO₄ | Ortho- and para-sulfonic acid derivatives |

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scribd.comresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. For instance, 4-aminobenzamide (B1265587) can be diazotized to form 4-carbamoylbenzenediazonium chloride. scribd.com These diazonium salts are key in the synthesis of azo dyes through coupling reactions with electron-rich aromatic compounds like phenols and other anilines. scielo.br

Reactions Involving the Amide Functional Group

The amide linkage in this compound is generally stable but can undergo specific chemical transformations under certain conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comyoutube.comyoutube.com Acidic hydrolysis yields a carboxylic acid and an ammonium salt, while basic hydrolysis produces a carboxylate salt and an amine. The steric hindrance provided by the mesityl group might influence the rate of hydrolysis compared to less hindered amides. The hydrolysis of N- and N,N-substituted amides can be achieved under mild alkaline conditions in non-aqueous solvents. researchgate.netumich.edu

Transamidation: This reaction involves the exchange of the amine portion of an amide with another amine. wikipedia.org Transamidation reactions can be catalyzed by various reagents, including Lewis acids and transition metals, and in some cases can proceed without a catalyst at elevated temperatures. researchgate.netnih.gov This process allows for the synthesis of new amides from existing ones.

The amide functional group can be reduced to an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. The reduction of amides is a valuable synthetic tool for the preparation of amines. While specific conditions for the reduction of this compound are not detailed in the provided search results, the general principles of amide reduction would apply.

Reactions Involving the Mesityl Moiety

The mesityl group of this compound, characterized by its 2,4,6-trimethylphenyl structure, exhibits a distinct reactivity profile. This is largely influenced by the steric hindrance imposed by the ortho-methyl groups and the electronic effects of the three methyl substituents. These features play a crucial role in directing chemical transformations, particularly in C-H activation and aromatic substitution reactions.

C-H Activation and Functionalization of the Mesityl Group

The activation and subsequent functionalization of C-H bonds is a powerful strategy in modern organic synthesis, allowing for the direct conversion of these typically inert bonds into valuable chemical functionalities. In the context of this compound, the amide functionality can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, often in the ortho position of an aromatic ring.

However, in the case of the mesityl group, the ortho positions are occupied by methyl groups. This steric hindrance around the amide nitrogen significantly influences the regioselectivity of C-H activation. While direct C-H activation on the mesityl ring itself is challenging due to the lack of ortho C-H bonds, the methyl groups on the mesityl ring present potential sites for C(sp³)-H activation.

Research in the broader field of transition metal-catalyzed C-H activation has demonstrated that amide directing groups can facilitate the functionalization of C(sp³)-H bonds. nih.govnih.gov For instance, palladium catalysis is a well-established method for such transformations. nih.gov The general mechanism involves the coordination of the amide's carbonyl oxygen to the metal center, forming a cyclometalated intermediate that brings the catalyst into proximity with a specific C-H bond.

While specific studies on the C-H activation of the mesityl methyl groups in this compound are not extensively documented, related systems suggest that such reactions are plausible. The choice of catalyst, ligand, and reaction conditions would be critical in achieving selective functionalization of one of the methyl groups on the mesityl ring. The inherent challenge lies in overcoming the steric bulk and achieving selective activation of a primary C-H bond.

Table 1: Potential C-H Activation Reactions on the Mesityl Moiety

| Reaction Type | Catalyst/Reagents | Potential Product |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | 4-Amino-N-(2-(arylmethyl)-4,6-dimethylphenyl)benzamide |

| Acetoxylation | Pd(OAc)₂, Oxidant, Acetic Acid | 4-Amino-N-(2-(acetoxymethyl)-4,6-dimethylphenyl)benzamide |

| Halogenation | Pd(II) catalyst, Halogen source | 4-Amino-N-(2-(halomethyl)-4,6-dimethylphenyl)benzamide |

Note: This table represents theoretically plausible transformations based on general principles of C-H activation and may not reflect experimentally verified outcomes for this compound.

Aromatic Substitution Reactions on the Mesityl Ring

The mesityl ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgbyjus.comtestbook.com The directing effect of the substituents on an aromatic ring is a key determinant of the position of substitution. In the case of the mesityl group, the two meta positions (relative to the amide nitrogen) are the only available sites for substitution.

Halogenation:

Electrophilic halogenation, such as bromination or chlorination, is a common aromatic substitution reaction. Due to the strong activating effect of the three methyl groups, the halogenation of the mesityl ring in this compound is expected to proceed readily. The incoming electrophile (e.g., Br⁺) would be directed to the electron-rich meta positions. While traditional electrophilic aromatic halogenation can sometimes lead to mixtures of products, the specific substitution pattern on the mesityl ring simplifies the potential outcomes. nih.gov

Nitration:

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.orgwikipedia.org The nitronium ion (NO₂⁺) is a strong electrophile that will readily attack the activated mesityl ring. Similar to halogenation, the substitution is expected to occur at the meta positions. It is important to control the reaction conditions to avoid potential side reactions or over-nitration, although the steric hindrance from the adjacent methyl groups and the N-benzamide moiety may disfavor multiple substitutions. libretexts.org

Friedel-Crafts Reactions:

Friedel-Crafts reactions, including alkylation and acylation, are fundamental methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgbyjus.com These reactions involve the generation of an electrophilic carbocation or acylium ion, which then attacks the aromatic ring. youtube.com The highly activated nature of the mesityl ring in this compound would make it a suitable substrate for Friedel-Crafts reactions. However, a significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group can further activate the ring. chemguide.co.uk Friedel-Crafts acylation is generally more controllable as the acyl group is deactivating, preventing further substitution. mt.com For the mesityl ring of the target compound, acylation would be expected to occur at one of the meta positions.

Table 2: Predicted Aromatic Substitution Reactions on the Mesityl Ring

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-Amino-N-(3-bromo-2,4,6-trimethylphenyl)benzamide |

| Nitration | HNO₃, H₂SO₄ | 4-Amino-N-(3-nitro-2,4,6-trimethylphenyl)benzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Amino-N-(3-acyl-2,4,6-trimethylphenyl)benzamide |

Note: The products listed are predictions based on established principles of electrophilic aromatic substitution and the directing effects of the substituents on the mesityl ring.

Applications and Functional Role of 4 Amino N Mesitylbenzamide and Derivatives in Advanced Chemical Systems

Role as a Ligand in Coordination Chemistry

The presence of potential donor atoms, specifically the nitrogen of the amino group and the oxygen and nitrogen of theamide group, allows 4-Amino-N-mesitylbenzamide and its derivatives to function as effective ligands, forming stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzamide-type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. A general synthetic procedure involves dissolving the ligand and a metal salt, such as a metal(II) chloride or acetate, in a solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is often heated under reflux for several hours to facilitate complex formation. nih.govnih.gov Upon cooling, the resulting metal complex precipitates and can be collected by filtration, washed, and dried. researchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups (e.g., N-H stretch of the amino group, C=O stretch of the amide) upon complexation indicates their involvement in bonding with the metal ion. researchgate.netbiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon coordination to a metal center. nih.govbiointerfaceresearch.com

Mass Spectrometry: This method helps in determining the molecular weight of the complex, thus confirming its composition. biointerfaceresearch.com

Elemental Analysis: This analysis provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm its empirical formula. researchgate.netbiointerfaceresearch.com

UV-Visible Spectroscopy: Electronic spectra can give insights into the geometry of the metal complex. nih.gov

Magnetic Susceptibility and Conductivity Measurements: These measurements help in determining the magnetic properties and the electrolytic nature of the complexes, respectively. nih.gov

Table 1: Representative Spectroscopic Data for a Transition Metal Complex with a Benzamide-Type Ligand

| Technique | Ligand | Metal Complex | Inference |

|---|---|---|---|

| IR (cm⁻¹) | ν(N-H): 3737-3757 | ν(N-H): Shifted | N-H group involved in coordination. |

| ν(C=O): 1650-1668 | ν(C=O): Shifted | C=O group involved in coordination. | |

| ¹H NMR (δ ppm) | -NH-: 8.03 | -NH-: Shifted or broadened | Coordination to metal affects the chemical environment of the proton. |

| UV-Vis | λmax at X nm | λmax shifted to Y nm | Change in electronic transitions confirms complex formation and suggests geometry. |

Data synthesized from representative studies of related compounds. nih.govresearchgate.netbiointerfaceresearch.com

Ligand Binding Modes and Coordination Geometries

The way a ligand binds to a central metal ion (binding mode) and the resulting three-dimensional arrangement of the ligands around the metal (coordination geometry) are fundamental aspects of coordination chemistry. This compound derivatives can exhibit various binding modes. They can act as:

Monodentate ligands: Binding through a single donor atom, such as the nitrogen of the amino group.

Bidentate ligands: Binding through two donor atoms simultaneously. For a benzamide (B126) structure, this could involve the amino nitrogen and the amide oxygen, forming a stable chelate ring. nih.gov

Tridentate ligands: In more complex derivatives, binding can occur through three donor atoms. nih.gov

The coordination number (the number of donor atoms attached to the central metal ion) and the nature of the metal ion and ligand determine the final coordination geometry of the complex. libretexts.org Common geometries include:

Tetrahedral: For complexes with a coordination number of four. nih.govlibretexts.org

Square Planar: Another possible geometry for coordination number four, particularly common for d⁸ metal ions like Pt(II) and Pd(II). libretexts.orglibretexts.org

Octahedral: This is the most common geometry for complexes with a coordination number of six. libretexts.orgmdpi.comnih.gov

Trigonal Bipyramidal or Square Pyramidal: These geometries are common for five-coordinate complexes. libretexts.org

Table 2: Common Coordination Numbers and Resulting Geometries

| Coordination Number | Molecular Geometry | Example Ion Configurations |

|---|---|---|

| 4 | Tetrahedral | d⁰, d¹⁰ (e.g., Zn(II), Ti(IV)) |

| 4 | Square Planar | d⁸ (e.g., Ni(II), Pd(II), Pt(II)) |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Various |

| 6 | Octahedral | Most common (e.g., Co(III), Cr(III), Fe(II)) |

Information based on established principles of coordination chemistry. libretexts.orglibretexts.org

Participation in Catalytic Processes

The unique electronic and steric properties of this compound derivatives make them valuable in the field of catalysis, both as organocatalysts and as ligands in transition metal-catalyzed reactions.

Application as an Organocatalyst or Precursor to Chiral Catalysts

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Amino acids and their derivatives are a prominent class of organocatalysts due to their ability to form key intermediates like enamines or iminium ions. researchgate.netmdpi.com Derivatives of this compound, containing an amino functional group, can serve as precursors for chiral catalysts.

By modifying the core structure, for example, by introducing chiral centers, these compounds can be transformed into potent asymmetric catalysts. Such chiral amino-derived catalysts are effective in a range of reactions, including:

Asymmetric Michael additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com

Asymmetric reductions: For instance, the enantioselective reduction of ketimines to chiral amines using trichlorosilane, catalyzed by L-valine derivatives. researchgate.net

Asymmetric alkylations: Chiral transition metal complexes with ligands derived from amino acids have been used to catalyze the asymmetric alkylation of amino acid enolates. nih.gov

The bifunctional nature of amino acid derivatives, possessing both an acidic (e.g., a carboxylic acid that can be introduced) and a basic (the amino group) site, allows them to act in a concerted manner, similar to enzymes. researchgate.net

Role in Transition Metal Catalysis (e.g., Iridium-Catalyzed Hydroarylation)

In transition metal catalysis, ligands play a critical role in modulating the reactivity and selectivity of the metal center. Benzamide derivatives have proven to be highly effective directing groups in C-H activation reactions.

A notable example is the cationic iridium-catalyzed hydroarylation of alkenes. nih.gov In this reaction, the amide group of a benzamide derivative directs the iridium catalyst to selectively activate a C-H bond at the ortho-position of the aromatic ring. This is followed by the insertion of an alkene into the iridium-hydride or iridium-aryl bond, ultimately forming a new carbon-carbon bond. This methodology provides a highly efficient route to alkylated benzamide derivatives. When a chiral ligand is used in conjunction with the iridium catalyst, this hydroarylation can be performed enantioselectively, yielding chiral products with high optical purity (up to 99% ee). nih.gov N-substituted hydroxylamines have also been employed as versatile amino sources in iridium-catalyzed C-H amidation reactions, showcasing the broad utility of this catalytic system. nih.gov

Table 3: Iridium-Catalyzed Asymmetric Hydroarylation of Norbornene with a Benzamide Derivative

| Entry | Benzamide Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | N,N-diethylbenzamide | 95 | 97 |

| 2 | N,N-dimethylbenzamide | 98 | 98 |

| 3 | N-methyl-N-phenylbenzamide | 80 | 99 |

Data from a representative study on iridium-catalyzed hydroarylation. nih.gov

Mechanistic Investigations of Catalytic Cycles Promoted by this compound Derivatives

Understanding the mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. Mechanistic investigations often involve a combination of experimental and computational methods. digitellinc.com

For a transition metal-catalyzed reaction involving a benzamide derivative ligand, such as the iridium-catalyzed hydroarylation, a plausible catalytic cycle would involve the following key steps:

Coordination: The benzamide substrate coordinates to the metal center.

C-H Activation: The catalyst cleaves an ortho C-H bond, often via cyclometalation, to form a metallacycle intermediate. This is the directing effect of the amide group.

Alkene Insertion: The alkene substrate coordinates to the metal and inserts into the metal-carbon or metal-hydride bond.

Reductive Elimination: The final C-C or C-H bond is formed, releasing the product and regenerating the active catalyst.

Researchers employ various techniques to elucidate these steps:

Kinetic Studies: Reaction rate analysis, including Hammett studies and the determination of rate orders, can help identify the turnover-limiting step of the cycle. mit.edu

Spectroscopic Analysis: In-situ monitoring of the reaction using techniques like NMR and IR spectroscopy can help identify key intermediates and the catalyst's resting state. mit.edu

Deuterium Labeling Studies: Isotope labeling experiments can provide insights into the reversibility of steps like C-H activation. mit.edu

Computational Studies (DFT): Density Functional Theory calculations are used to model the energies of intermediates and transition states throughout the catalytic cycle, providing a detailed free energy landscape of the reaction. digitellinc.com

These detailed mechanistic studies are crucial for the rational design of new ligands and catalysts with improved activity and selectivity. mit.edu

Structure-Activity Relationship (SAR) Studies in Molecular Recognition and Binding

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. By analyzing the interplay between the molecule's three-dimensional arrangement and its interactions with biological targets, researchers can elucidate the key features responsible for molecular recognition and binding. Computational techniques such as molecular docking and dynamics simulations are powerful tools in these investigations, providing detailed insights at the atomic level.

Molecular Docking and Dynamics Simulations to Predict Binding Poses

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze the interaction between a ligand (such as this compound or its derivatives) and a target protein or receptor. mdpi.comwalshmedicalmedia.com These techniques are crucial for predicting the binding conformation, or "pose," of the ligand within the active site of the receptor and for assessing the stability of the resulting complex. mdpi.comsamipubco.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves preparing 3D structures of both the ligand and the receptor and then using algorithms to explore various possible binding poses. A scoring function is then used to estimate the binding affinity for each pose, allowing researchers to identify the most likely binding mode. mdpi.comwalshmedicalmedia.com

Following docking, molecular dynamics (MD) simulations can be employed to refine these predictions and study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules, providing a more realistic view of the binding process by accounting for the flexibility of both the ligand and the protein. samipubco.comnih.gov This allows for an assessment of the stability of the predicted binding pose and can reveal subtle conformational adjustments that occur upon binding. samipubco.com

In studies of related benzamide structures, such as 4-amino-N-phenylbenzamide anticonvulsants, molecular mechanics calculations—a technique related to MD simulations—have been used to analyze the conformations of both active and inactive compounds. nih.gov These studies found that the most potent compounds consistently adopt a specific low-energy conformation. nih.gov This preferred conformation is characterized by the orientation of the methyl-substituted phenyl ring (analogous to the mesityl group) at an angle of 90° to 120° to the central amide plane, with one of the ortho-methyl groups positioned near the amide NH group. nih.gov This specific spatial arrangement is critical for facilitating the necessary interactions for biological activity. nih.gov

The table below summarizes the typical workflow and outcomes of docking and MD simulations in SAR studies.

| Computational Step | Objective | Key Outputs |

| Ligand & Receptor Preparation | Optimize 3D structures, add hydrogen atoms, assign charges. | High-quality, energy-minimized structures. |

| Molecular Docking | Predict the binding orientation and conformation of the ligand in the receptor's active site. | Ranked binding poses, docking scores, predicted binding affinity (e.g., kcal/mol). researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. | Trajectory of atomic movements, assessment of complex stability, analysis of conformational changes. samipubco.commdpi.com |

| Binding Free Energy Calculation | Quantify the strength of the ligand-receptor interaction using methods like MM/GBSA. | Net binding free energies, identification of key energetic contributions (van der Waals, electrostatic). samipubco.com |

Analysis of Conformational Changes and Intermolecular Interactions During Ligand Binding

The binding of a ligand to its target is a dynamic process that often involves conformational changes in both molecules, a concept known as "induced fit". nih.gov The analysis of these changes, along with the specific intermolecular interactions that stabilize the complex, is central to understanding the basis of molecular recognition.

The stability of the ligand-receptor complex is governed by a network of noncovalent intermolecular interactions. nih.gov These can include:

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom donor and an acceptor. In the case of benzamide derivatives, the central amide group is a key site for hydrogen bonding. nih.gov

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the receptor.

Studies on related benzamides have identified hydrogen bonding involving the central amide group as the most critical intermolecular interaction for activity. nih.gov The consistent conformation adopted by active compounds facilitates the formation of hydrogen bonds to the carbonyl oxygen atom. nih.gov Conversely, the conformations of inactive compounds were found to obstruct or prevent this essential hydrogen bonding interaction, thereby explaining their lack of activity. nih.gov

The key interactions and conformational features for active benzamide analogues are summarized in the table below.

| Structural Feature | Role in Binding | Observed Interaction Type |

| Central Amide Group | Acts as a primary anchor in the binding site. | Hydrogen bonding (carbonyl oxygen as acceptor, N-H as donor). nih.gov |

| Amino Group (on benzamide ring) | Can participate in additional interactions, influencing selectivity and affinity. | Hydrogen bonding, electrostatic interactions. |

| Mesityl Group (or substituted phenyl) | Dictates the overall conformation and provides steric bulk that influences fit within the binding pocket. | Van der Waals forces, hydrophobic interactions. |

| Specific Torsional Angle | Orients the mesityl ring at ~90°-120° to the amide plane, which is the active conformation. nih.gov | Facilitates optimal positioning for key hydrogen bonds. nih.gov |

By integrating computational predictions with experimental data, SAR studies provide a detailed model of how this compound and its derivatives engage with their biological targets, guiding the design of new molecules with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N-mesitylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between 4-aminobenzoic acid derivatives and mesitylamine. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or DCM under nitrogen to minimize hydrolysis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene may improve selectivity for sterically hindered amines .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 amine-to-acid ratio) to account for steric hindrance from the mesityl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the amide NH signal (~8.5–9.5 ppm, broad) and aromatic protons (6.5–8.0 ppm, split due to mesityl substituents) .

- ¹³C NMR : Confirm the carbonyl carbon (~165–170 ppm) and quaternary carbons in the mesityl group .

- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with exact mass matching theoretical molecular weight .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., fixed cell lines, inhibitor concentrations) .

- Control Variables : Test for batch-to-batch compound variability (e.g., purity, stereochemistry) via HPLC and chiral chromatography .

- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO% in cell assays) .

Q. What strategies are recommended for investigating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–80°C under inert atmosphere; track decomposition products (e.g., free amine via LC-MS) .

- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the role of substituents on the benzamide core?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 4-position; assess impact on bioactivity .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) or cellular viability tests (MTT assay) to quantify potency .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins .

Q. What methodological considerations are critical when employing this compound in enzyme inhibition assays, particularly regarding assay interference?

- Methodological Answer :

- Non-Specific Binding : Pre-incubate the compound with BSA (1%) to reduce false positives from hydrophobic interactions .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Solvent Controls : Limit DMSO to ≤0.1% (v/v) to avoid enzyme denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.